2-(2-Tert-butoxycarbonylamino-2-carboxy-ethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
2-(2-Tert-butoxycarbonylamino-2-carboxy-ethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that belongs to the class of pyrrolidine derivatives. These compounds are often used in various chemical and pharmaceutical applications due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Tert-butoxycarbonylamino-2-carboxy-ethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, including the protection of functional groups, formation of the pyrrolidine ring, and esterification. Common reagents used in these reactions include tert-butyl chloroformate, amino acids, and pyrrolidine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Tert-butoxycarbonylamino-2-carboxy-ethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(2-Tert-butoxycarbonylamino-2-carboxy-ethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Tert-butoxycarbonylamino-2-carboxy-ethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact mechanism depends on the specific application and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Tert-butoxycarbonylamino-2-carboxy-ethyl)-pyrrolidine-1-carboxylic acid methyl ester
- 2-(2-Tert-butoxycarbonylamino-2-carboxy-ethyl)-pyrrolidine-1-carboxylic acid ethyl ester
Uniqueness
Compared to similar compounds, 2-(2-Tert-butoxycarbonylamino-2-carboxy-ethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester may offer unique properties, such as improved stability, solubility, or reactivity. These characteristics can make it more suitable for specific applications in research and industry.
Properties
Molecular Formula |
C17H30N2O6 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid |
InChI |
InChI=1S/C17H30N2O6/c1-16(2,3)24-14(22)18-12(13(20)21)10-11-8-7-9-19(11)15(23)25-17(4,5)6/h11-12H,7-10H2,1-6H3,(H,18,22)(H,20,21) |
InChI Key |
XNUHBMGSRSBJDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCN1C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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